2,4-Dinitroanisole
Overview
Description
2,4-Dinitroanisole is an organic compound with the chemical formula C7H6N2O5. It is characterized by an anisole (methoxybenzene) core with two nitro groups (–NO2) attached at the 2 and 4 positions. This compound is known for its pale yellow granular crystals or needles and has a melting point of 94.5°C . Historically, this compound has been used as an explosive in warheads and is currently being investigated as a replacement for 2,4,6-Trinitrotoluene in melt-cast insensitive munitions .
Mechanism of Action
Target of Action
2,4-Dinitroanisole (DNAN) is a low sensitivity organic compound . It has an anisole (methoxybenzene) core, with two nitro groups (–NO2) attached .
Mode of Action
The mode of action of DNAN involves several chemical reactions. For instance, DNAN reacts without heat with a potassium cyanide solution to form a red-colored product via the isopurpuric acid reaction . In this reaction, cyanide is added in the meta position, and the ortho nitro group is reduced to -NHOH .
Biochemical Pathways
The biochemical pathways of DNAN involve various transformations. For example, in alkaline conditions, DNAN can be attacked at the methoxy position with nucleophiles to form Meisenheimer complexes . In these complexes, the ring develops a negative charge and another group is attached at the methoxy attachment point . Furthermore, when heated under pressure with water and ammonia, DNAN is converted to 2,4-dinitroaniline .
Pharmacokinetics
It is known that dnan is metabolized in vivo to 2,4-dinitrophenol (dnp), but other details of its metabolism or pharmacokinetics are unknown .
Result of Action
The result of DNAN’s action depends on the specific context. For instance, in the context of explosives, DNAN is being tested by the Military Industry as a replacement for 2,4,6-trinitrotoluene (TNT) in explosive formulations . It is a less sensitive explosive and can be handled and transported with less stringent conditions .
Action Environment
The action of DNAN can be influenced by various environmental factors. For instance, DNAN is a stable compound and has a much higher melting point compared to TNT . It is soluble in ethanol, ether, and benzene, and very slightly soluble in water . The initial decomposition temperature is 295 °C, and the explosion temperature is 312 °C . On explosion, the adiabatic temperature rise is 4923 °C . Therefore, factors such as temperature, solvent, and pressure can significantly influence the action, efficacy, and stability of DNAN.
Biochemical Analysis
Biochemical Properties
The transformation involves the formation of 2-amino-4-nitroanisole as the major end-product via the intermediary formation of the arylnitroso (ArNO) and arylhydroxylamino (ArNHOH) derivatives .
Molecular Mechanism
The molecular mechanism of 2,4-Dinitroanisole involves the reduction of the ortho-nitro group to form 2-amino-4-nitroanisole . This reaction is facilitated by the arylnitroso (ArNO) and arylhydroxylamino (ArNHOH) derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound was completely transformed in 8 days in soil slurries supplemented with carbon and nitrogen sources . It was completely transformed in 34 days in slurries supplemented with carbons alone and persisted in unamended microcosms .
Metabolic Pathways
The metabolic pathways of this compound involve the reduction of the ortho-nitro group to form 2-amino-4-nitroanisole . This reaction is facilitated by the arylnitroso (ArNO) and arylhydroxylamino (ArNHOH) derivatives .
Preparation Methods
The synthesis of 2,4-Dinitroanisole has evolved over the years. It can be prepared by several methods starting with different raw materials, including chlorobenzene, phenol, 1-chloro-2,4-dinitrobenzene, and anisole . One common method involves the nitration of anisole using a mixture of propionic anhydride and 98% nitric acid to form the reactive nitrating species, proprionyl nitrate. This reagent is then added to a highly concentrated solution mixture of anisole and propionic anhydride to produce this compound . Industrial production methods have been optimized to use less harsh conditions and address environmental concerns .
Chemical Reactions Analysis
2,4-Dinitroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: In alkaline conditions, it can be attacked at the methoxy position with nucleophiles to form Meisenheimer complexes.
Hydrolysis: When heated under pressure with water and ammonia, it is converted to 2,4-dinitroaniline.
Common reagents used in these reactions include potassium cyanide, sodium methoxide, and ammonia. Major products formed include 2,4-dinitroaniline and various Meisenheimer complexes .
Scientific Research Applications
2,4-Dinitroanisole has diverse applications in scientific research:
Comparison with Similar Compounds
2,4-Dinitroanisole is often compared with other nitroaromatic compounds such as 2,4,6-Trinitrotoluene and 2,6-Dinitroanisole. Compared to 2,4,6-Trinitrotoluene, this compound has a higher melting point, is less dense, and has only 90% of the explosive power . It is also less toxic and cheaper to manufacture . The unique properties of this compound, such as its reduced sensitivity and higher thermal stability, make it a promising alternative for various applications .
Similar compounds include:
- 2,4,6-Trinitrotoluene
- 2,6-Dinitroanisole
- 2,4-Dinitroaniline
Properties
IUPAC Name |
1-methoxy-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZVNVPQRKDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041366 | |
Record name | 2,4-Dinitroanisole | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9041366 | |
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Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Tan powder; [Sigma-Aldrich MSDS] | |
Record name | Benzene, 1-methoxy-2,4-dinitro- | |
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Record name | 2,4-Dinitroanisole | |
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Vapor Pressure |
0.000138 [mmHg] | |
Record name | 2,4-Dinitroanisole | |
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CAS No. |
119-27-7 | |
Record name | 2,4-Dinitroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-27-7 | |
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Record name | 2,4-Dinitroanisole | |
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Record name | 2,4-DINITROANISOLE | |
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Record name | Benzene, 1-methoxy-2,4-dinitro- | |
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Record name | 2,4-dinitroanisole | |
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Record name | 2,4-DINITROANISOLE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2,4-Dinitroanisole?
A1: this compound has the molecular formula C7H6N2O5 and a molecular weight of 198.14 g/mol []. Its structure consists of a benzene ring with a methoxy group (–OCH3) and two nitro groups (–NO2) attached to it []. Spectroscopic data, including FTIR and NMR, have been used to confirm its structure [, ].
Q2: Why is this compound being considered as a replacement for 2,4,6-trinitrotoluene (TNT)?
A2: DNAN is being explored as a less sensitive alternative to TNT in melt-cast explosive formulations [, , , ]. It exhibits a reduced sensitivity to accidental detonation while offering comparable explosive properties, making it a safer option for handling and transport [, ].
Q3: Are there any challenges associated with using this compound in melt-cast formulations?
A3: Yes, one challenge is the irreversible growth observed in DNAN-based formulations during heat cycling, which can reach up to 15% volume increase []. This has prompted investigations into the polymorphism of DNAN to understand and potentially mitigate this issue [].
Q4: How does the particle size of other explosive components affect DNAN-based formulations?
A4: Research suggests that smaller particle sizes of granular explosive components, like HMX, within aluminized DNAN-based melt-cast explosives lead to faster detonation growth and shock wave propagation []. This highlights the importance of particle size control in optimizing the performance of these formulations.
Q5: Has the crystal structure of this compound been studied and what does it reveal?
A5: Yes, studies have revealed that this compound exists in two polymorphic forms at ambient conditions: the thermodynamically stable α-form and the kinetic β-form [, , ]. Notably, the oxygen atoms of the nitro groups in both forms exhibit disorder over two positions at room temperature [, ].
Q6: How does temperature affect the polymorphic forms of DNAN?
A6: The β-form undergoes a low-temperature phase transition at 264.5 K []. This transition leads to a significant change in the β angle of the unit cell and results in an unusual biaxial negative thermal expansion along the b-axis [].
Q7: Can the crystal morphology and polymorphism of this compound be controlled?
A7: Research suggests that factors like solvent, solution concentration, and the presence of additives can influence the morphology and polymorphism of DNAN crystals []. Certain additives, particularly those containing aromatic or nitro groups, might compete with DNAN's intermolecular interactions, thereby affecting crystal growth and polymorphism.
Q8: Are there enzymatic pathways involved in this compound degradation?
A8: Yes, bacteria like Nocardioides sp. JS1661 have demonstrated the ability to degrade DNAN via enzymatic hydrolysis [, ]. This process involves the hydrolytic release of methanol, forming 2,4-dinitrophenol (DNP), which is further degraded by a pathway involving a hydride-Meisenheimer complex and nitrite release [].
Q9: How do the mechanisms of alkaline and enzymatic hydrolysis of DNAN compare?
A9: While both processes result in 2,4-dinitrophenol (DNP) as the final product, they proceed through different mechanisms, as evidenced by distinct carbon and nitrogen isotope fractionation patterns []. This highlights the diverse ways in which DNAN can be transformed in the environment.
Q10: Can compound specific isotope analysis (CSIA) be used to monitor DNAN degradation?
A10: Yes, CSIA, particularly using carbon and nitrogen isotopes, has proven valuable in assessing the extent and pathways of DNAN transformation in various environmental matrices [, , , ]. Each degradation pathway, whether abiotic or biotic, tends to impart a characteristic isotopic signature on the remaining DNAN and its degradation products, enabling researchers to differentiate between them.
Q11: What are the environmental concerns associated with this compound?
A11: Being an insensitive munition compound, DNAN poses a potential contamination risk to soil and water systems [, , ]. Its degradation products, such as 2,4-dinitrophenol and various aromatic amines, can be toxic and persistent in the environment, necessitating a thorough understanding of its fate and transport [, , , ].
Q12: How is this compound biotransformed in the environment?
A12: Studies using anaerobic sludge have shown that DNAN is primarily biotransformed through the reductive transformation of its nitro groups to amino groups, forming intermediates like 2-methoxy-5-nitroaniline and ultimately leading to 2,4-diaminoanisole [, ]. This process is influenced by factors like temperature, electron donor availability, and microbial community composition [, ].
Q13: What is known about the toxicity of this compound in animals?
A13: Studies in rats have identified several toxicity concerns. DNAN appears to be metabolized to 2,4-dinitrophenol, which disrupts energy homeostasis and potentially leads to reduced feed efficiency and weight loss, particularly in males [, , ].
Q14: Are there specific organs targeted by DNAN toxicity?
A14: Yes, DNAN exhibits toxicity towards specific organs in rats. These include:
- Blood: DNAN induces anemia, splenic enlargement, hemosiderosis, and extramedullary hematopoiesis, with females showing greater sensitivity [, , ].
- Testes: It causes testicular atrophy, degeneration of seminiferous tubules, and reduced sperm production [, ].
- Nervous System: DNAN exposure can lead to gait abnormalities, stereotypical behavior, and cerebellar lesions, suggesting neurotoxicity [, ].
Q15: How is this compound absorbed and metabolized in mammals?
A15: Studies in rhesus macaques indicate that DNAN is readily absorbed after oral ingestion and metabolized to 2,4-dinitrophenol (DNP) []. Notably, blood DNP concentrations were observed to be significantly higher than the parent compound, highlighting the importance of monitoring DNP levels as a biomarker of DNAN exposure [, ].
Q16: What is the recommended workplace exposure limit for DNAN?
A16: Based on toxicity data from both DNAN and its metabolite, DNP, the recommended workplace environmental exposure limit for DNAN is 0.1 mg/m3, time-weighted average for an 8-hour workday [].
Q17: What analytical methods are employed for the detection and quantification of this compound?
A17: Several analytical techniques have been developed and utilized for DNAN analysis, including:
- **High-performance liquid chromatography (HPLC) ** [, , ]
- **Gas chromatography-mass spectrometry (GC-MS) ** [, ]
- **Ultrafast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) ** []
- **Ion chromatography (IC) ** []
Q18: Have any remediation strategies for DNAN contamination been explored?
A18: Research suggests several promising remediation approaches:
- Anaerobic bioreactors: Fluidized bed bioreactors, using electron donors like ethanol, have demonstrated effective removal of DNAN from simulated wastewater [, , ].
- Bioaugmentation with specific bacterial strains: Introducing bacterial species capable of degrading DNAN, such as Nocardioides sp. JS1661 or Geobacter metallireducens, shows potential for enhancing bioremediation [, , ].
- Phytoremediation: Preliminary research suggests that plants like Arabidopsis thaliana can take up, metabolize, and potentially remediate DNAN from contaminated water [].
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